![molecular formula C26H30N4O2 B2905202 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 1170404-52-0](/img/structure/B2905202.png)
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea
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Description
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea, also known as DMU-212, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer treatment.
Scientific Research Applications
Chemical Synthesis and Modification
- Directed Lithiation : N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a related compound, is involved in directed lithiation, leading to high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Biological and Pharmacological Studies
- Antitumor Activities : The compound 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, which shares structural similarities, has been synthesized and its antitumor activities studied, providing insights into potential biological applications (Hu et al., 2018).
Metabolic Studies
- Urinary Metabolites : Research on metabolites of related compounds, such as 3,3-dimethyl-1-phenyltriazene, offers insights into metabolic pathways that could be relevant for the study of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea (Kolar & Schlesiger, 1976).
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-29(2)22-12-8-20(9-13-22)25(30-17-16-19-6-4-5-7-24(19)30)18-27-26(31)28-21-10-14-23(32-3)15-11-21/h4-15,25H,16-18H2,1-3H3,(H2,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFIMDLZBOAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(4-methoxyphenyl)urea |
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